4-Hydroxy-6-methylquinazoline-8-carboxylic acid
Overview
Description
4-Hydroxy-6-methylquinazoline-8-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 . It is a complex organic compound that contains several functional groups, including a carboxylic acid (aromatic), an amidine derivative, a secondary amine (aromatic), and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-6-methylquinazoline-8-carboxylic acid is characterized by a total of 24 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also contains 2 six-membered rings and 1 ten-membered ring . The molecule consists of 23 atoms: 8 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
Photolabile Protecting Group
4-Hydroxy-6-methylquinazoline-8-carboxylic acid derivatives are used as photolabile protecting groups in biochemical studies. For example, 8-bromo-7-hydroxyquinoline (BHQ), a similar compound, has been synthesized and utilized due to its high photon efficiency and sensitivity to multiphoton-induced photolysis. This makes it particularly useful in vivo for caging biological messengers (Fedoryak & Dore, 2002).
Organic Chemistry and Drug Synthesis
In organic chemistry, quinazoline derivatives like 4-Hydroxy-6-methylquinazoline-8-carboxylic acid are used for various synthetic processes. For instance, they are used in the synthesis of antihypoxic substances, showing potential as biologically active compounds with antioxidant properties (Ukrainets, Mospanova, & Davidenko, 2014). Additionally, quinazoline compounds are used in synthesizing opioid peptides, demonstrating potential in understanding and developing opioid ligands (Sperlinga et al., 2005).
Mass Spectrometry and Structural Analysis
In mass spectrometry, substituted isoquinolines, similar to 4-Hydroxy-6-methylquinazoline-8-carboxylic acid, have been studied for their unique gas-phase reactions, contributing to the understanding of collision-induced dissociation processes. This research aids in the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-methyl-4-oxo-3H-quinazoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPNSFDWUSHPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206147 | |
Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methylquinazoline-8-carboxylic acid | |
CAS RN |
1269421-64-8 | |
Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269421-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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